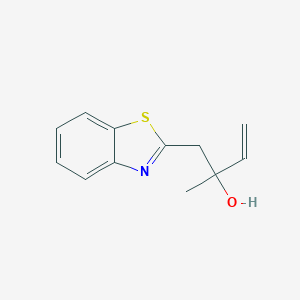

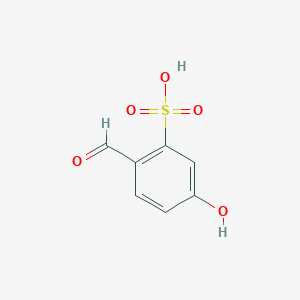

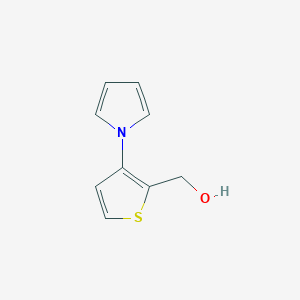

3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(Pyrrol-1-yl)thiophene-2-methanol often involves complex reactions. For instance, conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, which share structural similarities, have been synthesized through chemical and electrochemical polymerization processes. These synthesis methods highlight the versatility and complexity of producing compounds with thiophene and pyrrole units (Pandule et al., 2014).

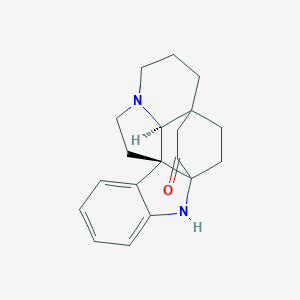

Molecular Structure Analysis

The molecular structure of 3-(Pyrrol-1-yl)thiophene-2-methanol and related compounds is crucial in determining their electronic and optical properties. For instance, the UV-visible absorption and cyclic voltammograms of similar SNS monomers indicate the presence of π-π* transitions and under-gap electronic transitions, essential for conducting polymers (Pandule et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives can lead to various interesting compounds. For example, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which are structurally similar, undergo self-condensation to produce bis(thienopyrrolyl)methanes, demonstrating the potential for creating complex molecular architectures (Torosyan et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and electrical conductivity, of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives are influenced by their molecular structure. Conducting polymers based on similar structures have shown good thermal stability up to 400°C and varying electrical conductivity based on substituent effects, highlighting the importance of molecular design in tailoring material properties (Pandule et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles or nucleophiles, of 3-(Pyrrol-1-yl)thiophene-2-methanol and its derivatives are key to their applications in synthesis and material science. The ability of similar compounds to undergo various reactions, including cycloadditions and polymerizations, underscores the versatility of thiophene-pyrrole-based compounds in organic synthesis and materials chemistry (Torosyan et al., 2018).

Applications De Recherche Scientifique

Medicinal Applications

- Scientific Field: Medicinal Chemistry .

- Application Summary: Pyrrole is a biologically active scaffold possessing diverse activities. It’s used in the formation of more active compounds and is considered a potential source of biologically active compounds .

- Methods of Application: The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .

- Results or Outcomes: Pyrrole-containing analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Photovoltaic Applications

- Scientific Field: Material Science .

- Application Summary: Heterocyclic dyes based on pyrrole and thiophene were synthesized to evaluate changes in photovoltaic, optical, and redox properties .

- Methods of Application: Functionalization of 5-aryl-thieno [3,2- b ]thiophene, 5-arylthiophene, and bis -methylpyrrolylthiophene π-bridges with different donor, acceptor/anchoring groups was performed .

- Results or Outcomes: The dye based on 5-aryl-thieno [3,2- b ]thiophene functionalized with an ethoxyl electron donor and a cyanoacetic acid electron acceptor group/anchoring moiety displayed the best conversion efficiency (2.21%) as a sensitizer for Dye-Sensitized Solar Cells (DSSCs) .

Fungicides and Antibiotics

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Pyrrole and pyrrolidine analogs have diverse therapeutic applications, including as fungicides and antibiotics .

- Methods of Application: The combination of different pharmacophores in a pyrrole and pyrrolidine ring system leads to the formation of more active compounds .

- Results or Outcomes: These compounds are known to inhibit reverse transcriptase in the case of human immunodeficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Anti-Inflammatory and Cholesterol-Reducing Drugs

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Pyrrole and pyrrolidine analogs are used in the development of anti-inflammatory and cholesterol-reducing drugs .

- Methods of Application: The combination of different pharmacophores in a pyrrole and pyrrolidine ring system leads to the formation of more active compounds .

- Results or Outcomes: These compounds have shown significant therapeutic effects in reducing inflammation and cholesterol levels .

Dye-Sensitized Solar Cells

- Scientific Field: Material Science .

- Application Summary: Heterocyclic dyes based on pyrrole and thiophene were synthesized to evaluate changes in photovoltaic, optical, and redox properties .

- Methods of Application: Functionalization of 5-aryl-thieno [3,2- b ]thiophene, 5-arylthiophene, and bis -methylpyrrolylthiophene π-bridges with different donor, acceptor/anchoring groups was performed .

- Results or Outcomes: The dye based on 5-aryl-thieno [3,2- b ]thiophene functionalized with an ethoxyl electron donor and a cyanoacetic acid electron acceptor group/anchoring moiety displayed the best conversion efficiency (2.21%) as a sensitizer for Dye-Sensitized Solar Cells (DSSCs) .

Antitumor Agents

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Pyrrole and pyrrolidine analogs are used in the development of antitumor agents .

- Methods of Application: The combination of different pharmacophores in a pyrrole and pyrrolidine ring system leads to the formation of more active compounds .

- Results or Outcomes: These compounds have shown significant therapeutic effects in treating various types of cancer .

Safety And Hazards

Propriétés

IUPAC Name |

(3-pyrrol-1-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSUHWYHSLZKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321645 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

CAS RN |

107073-27-8 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)